molecular formula O2 B3065966 Oxygen O-17 CAS No. 67321-81-7

Oxygen O-17

Cat. No.: B3065966
CAS No.: 67321-81-7
M. Wt: 33.998264 g/mol
InChI Key: MYMOFIZGZYHOMD-ZDOIIHCHSA-N
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Description

Oxygen-17 is a low-abundance, natural, stable isotope of the chemical element oxygen. It has a mass number of 17, consisting of 8 protons and 9 neutrons. Oxygen-17 is unique among oxygen isotopes due to its nuclear spin of +5/2, which makes it useful in nuclear magnetic resonance (NMR) studies. It constitutes approximately 0.0373% of oxygen in seawater and is about twice as abundant as deuterium .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxygen-17 can be produced through the neutron capture process, where oxygen-16 captures a neutron to become oxygen-17. This process can occur naturally in the environment or be induced in a laboratory setting.

Industrial Production Methods: One of the primary methods for obtaining oxygen-17 is through the fractional distillation of liquefied air. This process involves cooling air to very low temperatures to liquefy it, followed by fractional distillation to separate the different components, including oxygen-17 . Another method involves the decomposition of potassium chlorate or hydrogen peroxide using manganese dioxide as a catalyst .

Chemical Reactions Analysis

Types of Reactions: Oxygen-17, like other oxygen isotopes, participates in various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include water, hydrogen peroxide, and various metal oxides.

Scientific Research Applications

Oxygen-17 has several scientific research applications due to its unique properties:

Mechanism of Action

Oxygen-17 exerts its effects primarily through its role in oxidative phosphorylation, a process that produces energy in the form of adenosine triphosphate (ATP) in living organisms . The isotope’s nuclear spin makes it useful in NMR studies, allowing researchers to investigate metabolic pathways and molecular structures.

Comparison with Similar Compounds

    Oxygen-16: The most abundant isotope of oxygen, constituting about 99.757% of natural oxygen. It has no nuclear spin and is not useful in NMR studies.

    Oxygen-18: Another stable isotope of oxygen, constituting about 0.2045% of natural oxygen.

Uniqueness of Oxygen-17: Oxygen-17’s uniqueness lies in its nuclear spin of +5/2, which allows it to be used in NMR spectroscopy. This property makes it valuable for studying the structure and function of biomolecules, as well as tracing metabolic processes in living organisms .

Properties

InChI

InChI=1S/O2/c1-2/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMOFIZGZYHOMD-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[17O]=[17O]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436580
Record name Oxygen-17O2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

33.99826351 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67321-81-7
Record name Oxygen O-17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067321817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxygen-17O2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67321-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYGEN O-17
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541C150APR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxygen O-17
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Oxygen O-17
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Oxygen O-17
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Oxygen O-17
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Oxygen O-17
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Oxygen O-17

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